molecular formula C25H21N3O B10833148 Benzoxazole derivative 1

Benzoxazole derivative 1

Cat. No.: B10833148
M. Wt: 379.5 g/mol
InChI Key: JRHOETSWOCHDIA-UHFFFAOYSA-N
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Description

Benzoxazole derivative 1 is a heterocyclic aromatic compound that consists of a benzene ring fused to an oxazole moiety. This compound is known for its diverse biological activities and is widely used in medicinal chemistry, pharmaceuticals, and industrial applications. Benzoxazole derivatives are prominent due to their ability to interact with various biological targets, making them valuable in drug discovery and development .

Preparation Methods

Synthetic Routes and Reaction Conditions: Benzoxazole derivatives can be synthesized using various methods. One common approach involves the reaction of 2-aminophenol with aldehydes, ketones, acids, alcohols, isothiocyanates, ortho-esters, or alkynones under different reaction conditions and catalysts. For example, the reaction between 2-aminophenol and aromatic aldehyde in acetonitrile at 60°C for 15-25 minutes using TiO2-ZrO2 as a catalyst yields 2-aryl benzoxazole derivatives with an 83-93% yield .

Industrial Production Methods: Industrial production of benzoxazole derivatives often involves the use of efficient one-pot synthesis methods. For instance, a mixture of 2-amino phenol, benzaldehyde, and zinc triflate in ethanol can be refluxed for 5 hours to produce benzoxazole derivatives .

Chemical Reactions Analysis

Types of Reactions: Benzoxazole derivatives undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by different reagents and conditions.

Common Reagents and Conditions:

    Oxidation: Benzoxazole derivatives can be synthesized through the oxidation of aldehydes using molecular oxygen or other oxidizing agents.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Substitution reactions often involve the use of halogenating agents or nucleophiles to introduce different functional groups.

Major Products: The major products formed from these reactions include substituted benzoxazole derivatives with various functional groups, enhancing their biological and chemical properties .

Scientific Research Applications

Benzoxazole derivatives have a wide range of scientific research applications:

    Chemistry: Used as intermediates in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme inhibition and protein interactions.

    Medicine: Investigated for their antimicrobial, antifungal, anticancer, anti-inflammatory, and antioxidant properties.

    Industry: Utilized in the production of dyes, pigments, and other functional materials.

Mechanism of Action

The mechanism of action of benzoxazole derivatives involves their interaction with specific molecular targets and pathways. For example, some benzoxazole derivatives inhibit the activity of enzymes like SIRT1, leading to apoptosis in cancer cells. The planar structure of benzoxazole allows it to form π-π stacking or π-cation interactions with biological targets, while the oxygen and nitrogen atoms in the oxazole moiety act as hydrogen bond acceptors .

Comparison with Similar Compounds

  • Benzimidazole
  • Benzothiazole
  • Benzisoxazole

Comparison: Benzoxazole derivatives are unique due to their ability to interact with a wide range of biological targets and their diverse biological activities. Compared to benzimidazole and benzothiazole derivatives, benzoxazole derivatives often exhibit higher potency and selectivity in their biological activities. Benzisoxazole derivatives share some similarities with benzoxazole derivatives but differ in their specific applications and target interactions .

Properties

Molecular Formula

C25H21N3O

Molecular Weight

379.5 g/mol

IUPAC Name

2-(1,3-dihydroisoindol-2-yl)-5-(1-ethylindol-5-yl)-1,3-benzoxazole

InChI

InChI=1S/C25H21N3O/c1-2-27-12-11-19-13-17(7-9-23(19)27)18-8-10-24-22(14-18)26-25(29-24)28-15-20-5-3-4-6-21(20)16-28/h3-14H,2,15-16H2,1H3

InChI Key

JRHOETSWOCHDIA-UHFFFAOYSA-N

Canonical SMILES

CCN1C=CC2=C1C=CC(=C2)C3=CC4=C(C=C3)OC(=N4)N5CC6=CC=CC=C6C5

Origin of Product

United States

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